molecular formula C20H21N3OS B2371425 2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole CAS No. 897467-32-2

2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole

Cat. No.: B2371425
CAS No.: 897467-32-2
M. Wt: 351.47
InChI Key: KXBSDSNNXJUICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a benzothiazole ring fused with a piperazine moiety, which is further substituted with a benzoyl group. This unique structure imparts significant biological activity, making it a candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole core with piperazine in the presence of a suitable base.

    Benzoylation: The final step involves the benzoylation of the piperazine nitrogen using benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole has been explored for its potential in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, particularly as a ligand for various receptors.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Evaluated as carbonic anhydrase inhibitors.

    2-(4-Benzoylpiperazin-1-yl)-3-(4-methylphenylsulfonyl)quinoxaline: Investigated for its pharmacological activities.

Uniqueness: 2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a benzoylpiperazine moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-2-15-8-9-17-18(14-15)25-20(21-17)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBSDSNNXJUICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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